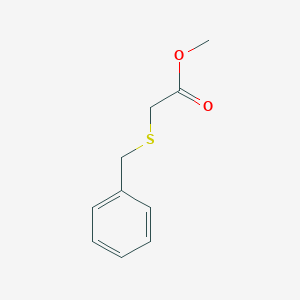
Methyl 2-(benzylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzylthio)acetate is an organic compound with the molecular formula C10H12O2S. It is also known by various names such as acetic acid, (benzylthio)-, methyl ester, and this compound . This compound is characterized by its unique structure, which includes a benzylthio group attached to an acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-(benzylthio)acetate can be synthesized through several methods. One common method involves the reaction of benzyl bromide with methyl mercaptoacetate in the presence of potassium carbonate in acetonitrile. The reaction mixture is stirred at room temperature, then poured into water and extracted with ethyl acetate . Another method involves the use of sodium hydride in tetrahydrofuran, where phenylmethanethiol reacts with methyl 2-bromoacetate under an inert atmosphere .
Industrial Production Methods: Industrial production of methyl (benzylthio)acetate typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(benzylthio)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(benzylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl (benzylthio)acetate involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The benzylthio group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- Methyl (benzylsulfanyl)acetate
- Methyl 2-(phenylmethylthio)acetate
- Methyl S-benzylthioglycolate
Comparison: Methyl 2-(benzylthio)acetate is unique due to its specific structural features, such as the presence of a benzylthio group attached to an acetate moiety. This structure imparts distinct chemical properties, making it suitable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
17277-59-7 |
|---|---|
Molekularformel |
C10H12O2S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
methyl 2-benzylsulfanylacetate |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
QQDHRVYAGDFBOI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSCC1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)CSCC1=CC=CC=C1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














